![molecular formula C26H22N4O3 B2530684 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358306-36-1](/img/no-structure.png)

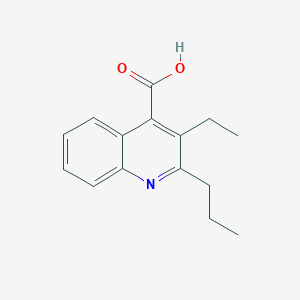

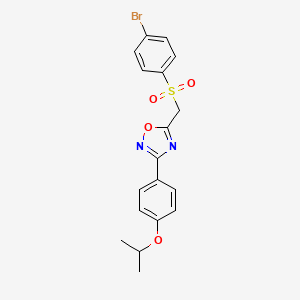

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one belongs to a class of tricyclic heterocycles known as [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones. These compounds have been investigated for their potential pharmacological activities, particularly their affinity for the benzodiazepine (BZ) receptor. The structure of these compounds is characterized by a triazoloquinazolinone core, which is modified by various substituents that can significantly alter their biological activity and binding affinity to the BZ receptor .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones involves novel synthetic routes, including a two-step process that starts with an anthranilonitrile and a hydrazide. This method has been used to create a series of compounds, including potent BZ antagonists. For example, the compound 9-chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228) was synthesized and found to have activity comparable to CGS 8216, a known compound from the pyrazolo[4,3-c]quinoline series .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their interaction with the BZ receptor. The presence of different substituents on the triazoloquinazolinone core can significantly influence the binding affinity and activity. For instance, the 2-substituent and ring substitution have been assessed to understand their role in modifying the activity of these compounds .

Chemical Reactions Analysis

Chemical transformations of the inherent lactam group in the triazoloquinazolinone core have been employed to generate a variety of heterocyclic derivatives. These reactions are important for diversifying the chemical space of these compounds and potentially discovering new pharmacologically active agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques such as NMR, IR, and HREI-MS. These properties are influenced by the molecular structure and the nature of the substituents present on the core. The characterization confirms the identity and purity of the synthesized compounds, which is essential for subsequent pharmacological testing .

Applications De Recherche Scientifique

H1-Antihistaminic Activity

Several studies have synthesized and tested various triazoloquinazolinones for their H1-antihistaminic activity, with some compounds showing significant efficacy in protecting animals from histamine-induced bronchospasm. Notably, certain compounds demonstrated more potent effects than the reference standard chlorpheniramine maleate, with minimal sedative effects, highlighting their potential as new classes of H1-antihistamines (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).

Anticonvulsant Activity

Research into triazoloquinazolinone derivatives has also identified compounds with significant anticonvulsant activity. These compounds were effective in protecting against seizures induced by maximal electroshock (MES) in mice, with some showing wide margins of safety and potent activity against seizures induced by pentylenetetrazole and bicuculline (Zhang et al., 2015).

Anticancer Activity

Novel triazoloquinazolinone derivatives were designed to meet structural requirements essential for anticancer activity. Some of these compounds demonstrated significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).

Antihypertensive Activity

Compounds synthesized from triazoloquinazolinone structures were evaluated for antihypertensive activity using spontaneously hypertensive rats (SHR), with some exhibiting antihypertensive effects greater than the reference standard prazocin. This indicates their potential application in treating hypertension (Alagarsamy & Pathak, 2007).

Interaction with Protein Receptors

Research into the structural and molecular properties of triazoloquinazolinone compounds, including molecular docking and molecular dynamics simulation, suggests favorable interactions with specific protein receptors. This could inform the development of targeted therapies based on the modulation of these receptors (Wu et al., 2022).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the condensation of 4-methylbenzoyl chloride with 2-amino-4-ethoxybenzoic acid to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid and acetic anhydride to form the final product.", "Starting Materials": [ "4-methylbenzoyl chloride", "2-amino-4-ethoxybenzoic acid", "1,2,4-triazole-3-carboxylic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzoyl chloride with 2-amino-4-ethoxybenzoic acid in the presence of a base such as triethylamine or pyridine to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one.", "Step 2: Reaction of the intermediate from step 1 with 1,2,4-triazole-3-carboxylic acid and acetic anhydride in the presence of a base such as triethylamine or pyridine to form the final product, 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one." ] } | |

Numéro CAS |

1358306-36-1 |

Nom du produit |

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |

Formule moléculaire |

C26H22N4O3 |

Poids moléculaire |

438.487 |

Nom IUPAC |

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

InChI |

InChI=1S/C26H22N4O3/c1-3-33-20-14-12-18(13-15-20)23(31)16-29-22-7-5-4-6-21(22)25-27-24(28-30(25)26(29)32)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3 |

Clé InChI |

DVJWDYLLSYWLSZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)

![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2530607.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)